![molecular formula C20H21N3O3 B2817994 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide CAS No. 1448037-26-0](/img/structure/B2817994.png)

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

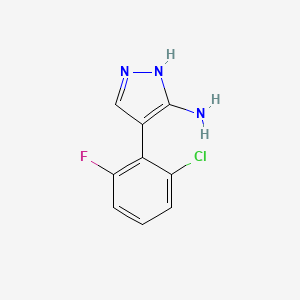

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be carried out under microwave irradiation in a solvent- and catalyst-free method .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts .Applications De Recherche Scientifique

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . These compounds have shown potential in the treatment of cancers, particularly those with KRAS G12C mutations . The compound I-11, which utilizes imidazo[1,2-a]pyridine as the core backbone, has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have also been developed as antituberculosis agents . These compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Development of Covalent Inhibitors

The imidazo[1,2-a]pyridine core has been utilized for the development of covalent inhibitors . This has been facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .

Scaffold Hopping Strategy in Drug Discovery

The imidazo[1,2-a]pyridine core has been used in a scaffold hopping strategy, which is a method used in drug discovery to generate structurally diverse molecules .

Treatment of Gastric Ulcers, Diabetes, and Psychosis

Some imidazo pyridinone compounds, which are structurally similar to the compound , have been used as drugs to treat gastric ulcers, diabetes, and psychosis .

Treatment of Tumors

Imidazo pyridinone compounds have also shown potential in the treatment of tumors .

Mécanisme D'action

Propriétés

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-25-17-9-14(10-18(11-17)26-2)20(24)23(15-6-7-15)13-16-12-21-19-5-3-4-8-22(16)19/h3-5,8-12,15H,6-7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWRHOPIOPLZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817913.png)

![(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile](/img/structure/B2817916.png)

![7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2817919.png)

![6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2817922.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2817925.png)

![N-cyclopentyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2817928.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)

![1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2817931.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)